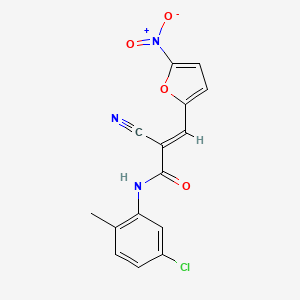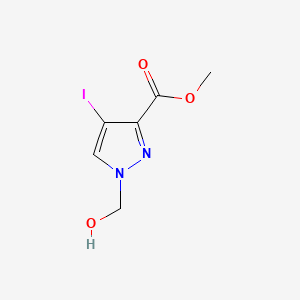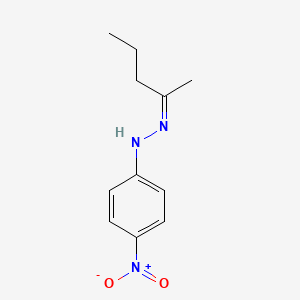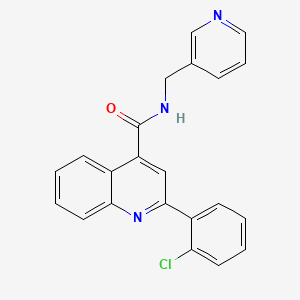
(2E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE is an organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a combination of aromatic rings, nitrile, and nitro functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and 5-nitro-2-furaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through a condensation reaction between the amine and aldehyde.
Cyanation: The intermediate is then subjected to cyanation using a suitable cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.
Amidation: The final step involves the formation of the amide bond, typically achieved through the reaction with an appropriate acid chloride or anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems may be used.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the yield and purity of the final product.
Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the compound.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~).
Substitution: Halogens (Cl~2~, Br2), nitrating agents (HNO~3~/H~2~SO~4~).
Major Products:
Oxidation Products: Nitro derivatives, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine:
Industry:
Materials Science: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways, resulting in its observed effects.
Comparación Con Compuestos Similares
- (E)-N~1~-(5-BROMO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE
- (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-THIENYL)-2-PROPENAMIDE
Comparison:
- Structural Differences: The presence of different halogens (e.g., bromine instead of chlorine) or heterocycles (e.g., thiophene instead of furan) can significantly alter the compound’s properties.
- Reactivity: These structural variations can affect the reactivity and stability of the compounds.
- Applications: While similar in structure, each compound may have unique applications based on its specific chemical properties.
This detailed overview provides a comprehensive understanding of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H10ClN3O4 |
|---|---|
Peso molecular |
331.71 g/mol |
Nombre IUPAC |
(E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H10ClN3O4/c1-9-2-3-11(16)7-13(9)18-15(20)10(8-17)6-12-4-5-14(23-12)19(21)22/h2-7H,1H3,(H,18,20)/b10-6+ |
Clave InChI |
MVYIGGSYAYXOTQ-UXBLZVDNSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C#N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-{[N'-(1,3-benzodioxol-5-yl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10901119.png)

![2-(3-Bromoanilino)-N'~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide](/img/structure/B10901126.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901128.png)

![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B10901134.png)
![1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901135.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B10901149.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10901153.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901162.png)

![3-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10901189.png)
![3-[(4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10901203.png)
